2-(4-chlorophenyl)-5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-5-{[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-5-{[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and 3,5-dimethoxyphenyl derivatives, which undergo various reactions such as cyclization, condensation, and substitution to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H-pyrazolo[1,5-a]pyrazin-4-one
- 2-(4-Chlorophenyl)-5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H-pyrazolo[1,5-a]pyrazin-4-one derivatives
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the presence of the 1,2,4-oxadiazole ring and the pyrazolo[1,5-a]pyrazine core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H18ClN5O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H18ClN5O4/c1-31-17-9-15(10-18(11-17)32-2)22-25-21(33-27-22)13-28-7-8-29-20(23(28)30)12-19(26-29)14-3-5-16(24)6-4-14/h3-12H,13H2,1-2H3 |
InChI Key |
JMBKBQGGHNUHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O)OC |
Origin of Product |
United States |
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